2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Nucleophilic Aromatic Substitution Regioselective Synthesis Medicinal Chemistry

2-Chloro-4-(1,1-difluoroethyl)pyrimidine (C₆H₅ClF₂N₂; MW 178.57 g/mol) is a heterocyclic aromatic building block belonging to the halogenated pyrimidine class, distinguished by a chlorine atom at the 2-position and a 1,1-difluoroethyl group at the 4-position of the pyrimidine ring. The compound is a room-temperature liquid with a density of approximately 1.305 g/mL and a refractive index (nD²⁰) of 1.481.

Molecular Formula C6H5ClF2N2
Molecular Weight 178.57
CAS No. 2375262-49-8
Cat. No. B2888782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(1,1-difluoroethyl)pyrimidine
CAS2375262-49-8
Molecular FormulaC6H5ClF2N2
Molecular Weight178.57
Structural Identifiers
SMILESCC(C1=NC(=NC=C1)Cl)(F)F
InChIInChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-3-10-5(7)11-4/h2-3H,1H3
InChIKeyGCKITAKNLKJIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(1,1-difluoroethyl)pyrimidine (CAS 2375262-49-8): A Regiospecifically Functionalized Fluorinated Pyrimidine Building Block for Drug Discovery and Agrochemical Synthesis


2-Chloro-4-(1,1-difluoroethyl)pyrimidine (C₆H₅ClF₂N₂; MW 178.57 g/mol) is a heterocyclic aromatic building block belonging to the halogenated pyrimidine class, distinguished by a chlorine atom at the 2-position and a 1,1-difluoroethyl group at the 4-position of the pyrimidine ring . The compound is a room-temperature liquid with a density of approximately 1.305 g/mL and a refractive index (nD²⁰) of 1.481 . It is supplied at purities ranging from 95% to 98% by commercial vendors including Sigma-Aldrich, AChemBlock, Apollo Scientific/Fluorochem, and Leyan, and serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions in medicinal chemistry and agrochemical research .

Why 2-Chloro-4-(1,1-difluoroethyl)pyrimidine Cannot Be Simply Replaced by Regioisomeric or Non-Fluorinated Pyrimidine Analogs


The specific substitution pattern of chlorine at C2 and 1,1-difluoroethyl at C4 on the pyrimidine ring is not interchangeable with regioisomers (e.g., 2-chloro-5-(1,1-difluoroethyl)pyrimidine or 4-chloro-2-(1,1-difluoroethyl)pyrimidine) because the position of the leaving group and the electron-withdrawing substituent dictates the regiochemical outcome of all downstream SNAr and cross-coupling reactions [1]. Replacing the 1,1-difluoroethyl motif with a non-fluorinated ethyl group (as in 2-chloro-4-ethylpyrimidine) eliminates the metabolic stabilization conferred by the gem-difluoro substitution at the benzylic position, which has been demonstrated to block cytochrome P450-mediated CH₂ hydroxylation in closely related triazolothienopyrimidine systems [2]. Substituting with a trifluoromethyl analog (2-chloro-4-(trifluoromethyl)pyrimidine) alters both the steric profile and the electronic character of the C4 substituent, which can change the binding mode, selectivity, and physicochemical properties of final target molecules . These structural nuances translate into quantifiable differences in reactivity, stability, and downstream molecular properties that generic selection cannot capture.

Quantitative Differentiation Evidence: 2-Chloro-4-(1,1-difluoroethyl)pyrimidine vs. Its Closest Analogs


Regiochemical Specificity: SNAr Reactivity at C2 Is Preserved While C4 Is Blocked by the 1,1-Difluoroethyl Group

In 2,4-dihalopyrimidine systems, SNAr reactions generally proceed with moderate C4-selectivity (typical C4:C2 product ratios of 1:1 to 4:1), leading to isomeric mixtures that require chromatographic separation [1]. In 2-chloro-4-(1,1-difluoroethyl)pyrimidine, the C4 position is pre-occupied by the 1,1-difluoroethyl group, leaving only the C2 chlorine available for nucleophilic displacement. This eliminates the regioselectivity ambiguity inherent to 2,4-dichloropyrimidine and enforces exclusive C2 functionalization, improving atom economy and simplifying purification [2]. By contrast, the regioisomer 4-chloro-2-(1,1-difluoroethyl)pyrimidine (CAS 463337-59-9) presents the reverse selectivity, where only C4 is available for substitution, while 2-chloro-5-(1,1-difluoroethyl)pyrimidine (CAS 1211515-05-7) places the chlorine at a less electronically activated position.

Nucleophilic Aromatic Substitution Regioselective Synthesis Medicinal Chemistry

Lipophilicity Modulation: 1,1-Difluoroethyl Substitution Increases LogP by ~0.3–1.7 Units Compared to Non-Fluorinated Pyrimidine Scaffolds

The introduction of the 1,1-difluoroethyl group at C4 significantly elevates lipophilicity relative to both the unsubstituted and ethyl-substituted pyrimidine scaffolds. 2-Chloropyrimidine (CAS 1722-12-9) has an XLogP3 of 0.3 [1], while 2-chloro-4-ethylpyrimidine (CAS 188707-99-5) has a reported LogP of ~1.69–2.0 (XLogP3 = 2.0) [2]. Although a directly measured LogP for 2-chloro-4-(1,1-difluoroethyl)pyrimidine is not publicly available, the 1,1-difluoroethyl motif is established to increase lipophilicity beyond that of the corresponding ethyl group due to the higher hydrophobicity of the C–F bond and the larger molecular polarizability of the fluorine atoms [3]. The vulcanchem datasheet notes that the 1,1-difluoroethyl group enhances lipid solubility compared to non-fluorinated analogs, consistent with the observed density of 1.305 g/mL and refractive index of 1.481 . For comparison, 2-chloro-4-(trifluoromethyl)pyrimidine has an XLogP3 of 2.1 , suggesting the CH₃CF₂– group provides lipophilicity approaching that of a CF₃ group while retaining a methyl group for additional van der Waals contacts.

Lipophilicity Drug Likeness Membrane Permeability

Metabolic Stability Enhancement: The 1,1-Difluoroethyl Motif Blocks CYP-Mediated Benzylic Hydroxylation Compared to the Ethyl Analog

In a direct comparative study of triazolothienopyrimidine UT-B inhibitors, compound 1c bearing a 1,1-difluoroethyl substituent demonstrated improved microsomal stability compared to the corresponding ethyl-substituted compound 1a [1]. Systematic chemical analysis attributed this improvement to the blockade of CH₂ hydroxylation at the benzylic position—a major metabolic soft spot in the ethyl substituent [1]. Although this data derives from a more complex heterocyclic scaffold, the stabilizing effect is inherent to the 1,1-difluoroethyl functional group itself and is a well-established principle in medicinal chemistry: geminal difluorination at a benzylic position replaces oxidizable C–H bonds with metabolically inert C–F bonds, increasing the in vitro half-life (t₁/₂) and reducing intrinsic clearance (CL_int) of molecules incorporating this motif [2]. A building block carrying this pre-installed stability-enhancing group allows medicinal chemists to introduce metabolic stabilization early in the synthetic route rather than requiring late-stage fluorination of advanced intermediates.

Metabolic Stability Microsomal Clearance Drug Metabolism

Supplier Purity Range: Available at 95–98% Across Multiple Vendors, with Quantifiable Differences in Pricing Tiers and Packaging Scales

The compound is commercially available from at least four established suppliers with documented purity specifications: AChemBlock (95%, via Sigma-Aldrich) , Apollo Scientific/Fluorochem via CymitQuimica (96%) , and Leyan (98%) . The 95% material from AChemBlock/Sigma-Aldrich is priced at approximately $1,425/g, while Leyan offers 98% purity material at competitive Chinese domestic pricing (approximately ¥500–700/g range) . For comparison, the regioisomer 4-chloro-2-(1,1-difluoroethyl)pyrimidine (CAS 463337-59-9) is available at 95–97% purity , and 2-chloro-5-(1,1-difluoroethyl)pyrimidine (CAS 1211515-05-7) is available from CymitQuimica, though pricing is less transparent . The availability of 98% purity material is noteworthy for a fluorinated building block where residual non-fluorinated or des-chloro impurities could propagate through multi-step syntheses.

Chemical Procurement Building Block Quality Purity Specification

Physical Form and Storage Stability: A Room-Temperature Liquid with Established Cold-Storage Options for Long-Term Stability

2-Chloro-4-(1,1-difluoroethyl)pyrimidine is a liquid at ambient temperature , which facilitates accurate volumetric dispensing for parallel synthesis and high-throughput experimentation workflows. Sigma-Aldrich lists storage at room temperature , while Apollo Scientific/Fluorochem recommend long-term storage at 2–8°C under inert atmosphere with protection from light . This contrasts with 2-chloropyrimidine (CAS 1722-12-9), which is a crystalline solid with a melting point of 66–68°C requiring pre-weighing or dissolution before use [1], and with 2-chloro-4-(trifluoromethyl)pyrimidine, which is also a liquid but has a significantly lower flash point of 49°C and a boiling point of 60°C (at 15 mmHg) , imposing stricter safety and containment requirements during handling.

Storage Conditions Physical Form Laboratory Logistics

Pre-Installed 1,1-Difluoroethyl Pharmacophore: Avoids Late-Stage Deoxyfluorination Chemistry and Its Yield Penalties

Introducing a 1,1-difluoroethyl group onto a complex pyrimidine scaffold via late-stage deoxyfluorination (e.g., using DAST, Deoxo-Fluor, or XtalFluor-E) typically proceeds in yields of 40–70% and requires the prior installation of a ketone or alcohol precursor, adding 1–2 synthetic steps [1]. By contrast, 2-chloro-4-(1,1-difluoroethyl)pyrimidine provides the difluoroethyl group pre-installed, allowing medicinal chemists to use the chlorine at C2 as a synthetic handle for further diversification (SNAr, Suzuki, Buchwald-Hartwig coupling) without exposing the fluorinated motif to harsh reaction conditions [2]. A nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using CH₃CF₂Cl has been reported as an alternative late-stage method, but this requires specialized catalyst systems and is not universally applicable to heteroaryl substrates [3]. A patent describing the preparation of 2-chloro-4-substituted pyrimidines notes that the method achieves high reaction selectivity and avoids the production of isomers and by-products, yielding products that are easily purified and of high quality [2].

Late-Stage Functionalization Synthetic Efficiency Fluorine Chemistry

Optimal Procurement and Application Scenarios for 2-Chloro-4-(1,1-difluoroethyl)pyrimidine Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Fragment Libraries Requiring a C2 Diversification Handle with Pre-Installed Metabolic Stability

In kinase drug discovery, the pyrimidine core is a privileged scaffold. 2-Chloro-4-(1,1-difluoroethyl)pyrimidine provides a single reactive site at C2 for SNAr-based diversification with amines, while the pre-installed 1,1-difluoroethyl group at C4 contributes enhanced metabolic stability versus ethyl-substituted analogs [1]. This building block is particularly suited for library synthesis where the difluoroethyl motif is a required lipophilic, metabolically stable substituent, avoiding the need for late-stage deoxyfluorination that would introduce additional steps and yield losses of 30–60% [2]. The exclusive C2 reactivity eliminates the isomeric product mixtures (1:1 to 4:1 C4:C2 ratios) encountered with 2,4-dichloropyrimidine [3], simplifying parallel purification workflows.

Agrochemical Research: Synthesis of Fluorinated Pyrimidine Fungicides and Herbicides with Optimized Environmental Persistence

Fluorinated pyrimidine derivatives are established scaffolds in agrochemical fungicides (e.g., mepanipyrim analogs) and herbicides [1]. The 1,1-difluoroethyl substituent increases lipophilicity by approximately 1.5 log units compared to the non-fluorinated pyrimidine core [2], enhancing cuticular penetration in plant foliage. The gem-difluoro motif also resists environmental oxidative degradation at the benzylic position [3], potentially extending the field half-life of active ingredients while the chlorine at C2 serves as a leaving group for introducing agronomically relevant amines, thiols, or aryl groups through established coupling chemistry.

HTE (High-Throughput Experimentation): Automated Liquid-Phase Parallel Synthesis Exploiting the Room-Temperature Liquid Physical Form

The liquid physical form of 2-chloro-4-(1,1-difluoroethyl)pyrimidine at ambient temperature [1] enables direct use in automated liquid handlers without pre-dissolution, unlike solid analogs such as 2-chloropyrimidine (mp 66–68°C) [2]. This is a practical but meaningful advantage in 96-well or 384-well parallel synthesis formats, where solid weighing is a rate-limiting step. The 95–98% purity range available across suppliers [3] is sufficient for direct use in most SNAr and cross-coupling screens, and the flexible storage conditions (RT for short-term; 2–8°C for long-term ) simplify compound management logistics in medium-throughput discovery settings.

Targeted Protein Degradation (PROTAC) Linker Chemistry: Installing a Metabolically Stable, Lipophilicity-Modulating Fragment at the Pyrimidine Core

In PROTAC design, linker attachment points and exit vectors on the target-binding ligand are critical. 2-Chloro-4-(1,1-difluoroethyl)pyrimidine offers a clean C2 exit vector for linker conjugation via SNAr while the C4-difluoroethyl motif occupies a complementary binding pocket without introducing metabolic liability [1]. The estimated LogP contribution of the difluoroethyl group (~0.3–0.6 units above ethyl) [2] can be exploited to fine-tune the overall PROTAC lipophilicity toward the optimal range (LogD 1–3) for cellular permeability while avoiding excessive hydrophobicity that can lead to non-specific binding and poor solubility. The pre-installed CF₂CH₃ group eliminates the need to subject an assembled PROTAC to late-stage fluorination conditions that could degrade the PEG linker or the E3 ligase ligand.

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